Phenyl 1-thio-beta-D-galactopyranoside

Catalog No.
S607758
CAS No.
16758-34-2
M.F
C12H16O5S
M. Wt
272.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 1-thio-beta-D-galactopyranoside

CAS Number

16758-34-2

Product Name

Phenyl 1-thio-beta-D-galactopyranoside

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

OVLYAISOYPJBLU-IIRVCBMXSA-N

SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Synonyms

Phenyl 1-Thio-β-D-galactopyranoside; Ph-thio-β-D-Gal

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

Substrate for β-galactosidases:

  • PTG serves as a substrate for β-galactosidases, a group of enzymes that cleave the β-galactosidic bond in various molecules.
  • Studying the interaction of PTG with different β-galactosidases helps researchers understand the enzyme's structure, function, and specificity.

Inhibitor of β-galactosidases:

  • In some cases, PTG can act as an inhibitor of β-galactosidases, meaning it can bind to the enzyme and prevent its activity.
  • This property makes PTG a valuable tool for studying the function of β-galactosidases in various biological processes.

Ligand for studying galactose receptors:

  • PTG can bind to specific receptors on cell surfaces that recognize galactose.
  • Studying this interaction helps researchers understand the role of galactose receptors in various cellular processes, such as cell adhesion and signaling.

Tool for studying carbohydrate-protein interactions:

  • Due to its specific structure and ability to bind to both enzymes and receptors, PTG can be a valuable tool for studying how carbohydrates interact with proteins.
  • This information is crucial for understanding various biological processes, including enzyme function, cell signaling, and immune response.

Phenyl 1-thio-beta-D-galactopyranoside is a thio-galactoside compound characterized by a phenyl group attached to a sulfur atom in the beta configuration of the galactopyranoside structure. Its molecular formula is C₁₂H₁₆O₅S, and it is recognized for its role as a substrate in various biochemical assays, particularly those involving galectins, which are a family of carbohydrate-binding proteins implicated in several physiological and pathological processes, including cancer and inflammation .

PTG's primary function is as a substrate for β-galactosidase. β-galactosidase plays a crucial role in lactose metabolism by cleaving the β-galactosidic bond between galactose and glucose in lactose []. By monitoring the cleavage of PTG by β-galactosidase through various methods (e.g., colorimetric assay), scientists can indirectly measure β-galactosidase activity in biological samples []. This application finds use in various research areas, including studying gene expression regulated by the lac operon in E. coli and detecting the presence of genetically modified organisms (GMOs) engineered with the lacZ gene [].

, primarily involving nucleophilic substitutions and hydrolysis. One significant reaction is the aromatic nucleophilic substitution, where it can react with electrophiles to form various derivatives. For instance, it can be synthesized from galacto thiol and electrophilic aromatic compounds like 1,5-difluoro-2,4-dinitrobenzene, leading to the formation of a library of compounds that can be screened for biological activity against galectins .

Additionally, hydrolysis reactions can occur under acidic conditions, leading to the release of the corresponding phenol and galactose derivatives. The kinetics of these reactions have been studied to understand the influence of substituents on the reaction rates .

Phenyl 1-thio-beta-D-galactopyranoside exhibits significant biological activity as an inhibitor of various galectins, particularly galectin-7. Studies have shown that certain derivatives of this compound demonstrate selective inhibition properties, making them valuable tools for dissecting the biological functions of galectins in cellular processes . The compound's binding affinity varies across different galectins; for example, some derivatives have shown affinities as low as 140 µM against galectin-7, significantly higher than traditional substrates like methyl beta-D-galactoside .

The synthesis of Phenyl 1-thio-beta-D-galactopyranoside can be accomplished through several methods:

  • Nucleophilic Substitution: A common method involves the reaction between a galacto thiol and an electrophilic aromatic compound. This reaction can yield various substituted phenyl thio-beta-D-galactopyranosides depending on the electrophile used.
  • Library Synthesis: A systematic approach has been developed to create a library of phenyl thio-beta-D-galactopyranosides through multiple substitutions and modifications on a common precursor .
  • Deacetylation: Following acetylation of intermediates, deacetylation can yield the final product while maintaining biological activity.

Phenyl 1-thio-beta-D-galactopyranoside finds applications primarily in biochemical research:

  • Galectin Inhibition Studies: It is used extensively in studies aimed at understanding the role of galectins in cancer and inflammation.
  • Drug Development: Its derivatives are explored as potential therapeutic agents targeting galectin-mediated pathways.
  • Glycosidase Inhibition Testing: The compound serves as a substrate for evaluating glycosidase activity in various biological contexts .

Interaction studies involving Phenyl 1-thio-beta-D-galactopyranoside focus on its binding properties with different galectins. These studies utilize techniques such as fluorescence polarization assays to determine binding affinities and specificity towards various galectin subtypes. The results indicate that certain derivatives possess high selectivity and potency against specific galectins, highlighting their potential as selective inhibitors .

Several compounds share structural similarities with Phenyl 1-thio-beta-D-galactopyranoside:

Compound NameStructural FeaturesUnique Properties
Methyl beta-D-galactopyranosideSimple methyl substitutionLess potent against galectins compared to thio derivatives
Thiophenol beta-D-galactopyranosideSulfur atom with phenolic substituentExhibits different binding characteristics
2-Phenylethyl 1-thio-beta-D-galactopyranosideEthyl group instead of phenylDifferent pharmacokinetic properties
Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranosideMore complex with multiple benzyl groupsEnhanced stability and potential for varied biological activity

Phenyl 1-thio-beta-D-galactopyranoside is unique due to its specific binding affinity towards certain galectins and its role as a selective inhibitor in biochemical assays. Its structural modifications lead to diverse biological activities that are not observed in simpler or more complex analogs.

XLogP3

0.3

Other CAS

16758-34-2

Wikipedia

Phenyl 1-thiohexopyranoside

Dates

Modify: 2023-09-20

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